molecular formula C17H17N3O2 B5818187 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide

2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide

Numéro de catalogue B5818187
Poids moléculaire: 295.34 g/mol
Clé InChI: MLKDDINCKWQUSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. The compound belongs to the benzimidazole family and is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA. MMB-FUBINACA has been found in various herbal products marketed as "legal highs" and has been associated with several adverse health effects.

Mécanisme D'action

The psychoactive effects of 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA are thought to be mediated through the activation of CB1 receptors in the brain. CB1 receptors are located in various regions of the brain, including the hippocampus, basal ganglia, and cerebellum, and are involved in the regulation of mood, memory, and motor function. The activation of CB1 receptors by 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the euphoric and hallucinogenic effects of the compound.
Biochemical and Physiological Effects
2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has been found to have several biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The compound has also been shown to affect the release of various hormones, such as cortisol and prolactin, which are involved in stress and lactation, respectively. 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has been found to have a higher potency than other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, which could explain its greater toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 receptors. The compound is also stable and can be easily synthesized in large quantities. However, 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has several limitations, including its potential toxicity and the lack of information on its long-term effects. The compound is also illegal in many countries, which could limit its availability for research purposes.

Orientations Futures

Future research on 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA could focus on several areas, including its potential therapeutic applications for conditions such as pain, anxiety, and depression. The compound could also be used to study the role of CB1 receptors in various physiological processes, such as appetite regulation and immune function. Further research is also needed to better understand the mechanisms underlying the toxicity of 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA and to develop strategies for mitigating its adverse effects.

Méthodes De Synthèse

The synthesis of 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-methylphenylacetic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole in the presence of a base, such as triethylamine, to yield 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Applications De Recherche Scientifique

2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has been used extensively in scientific research to study its pharmacological properties and potential therapeutic applications. The compound is a potent agonist of the cannabinoid receptor CB1, which is primarily responsible for the psychoactive effects of cannabis. 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide-FUBINACA has been found to have a higher affinity for CB1 than the natural cannabinoid THC, which could explain its potent effects.

Propriétés

IUPAC Name

2-(3-methyl-2-oxobenzimidazol-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-6-5-7-13(10-12)18-16(21)11-20-15-9-4-3-8-14(15)19(2)17(20)22/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKDDINCKWQUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.